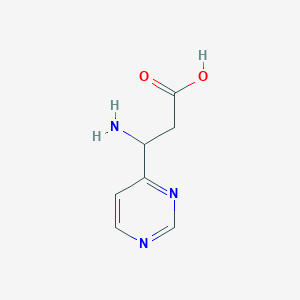

3-Amino-3-(pyrimidin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-amino-3-pyrimidin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12) |

InChI Key |

LYRXIBJNBNFTEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 Pyrimidin 4 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-Amino-3-(pyrimidin-4-yl)propanoic acid, suggests several strategic bond disconnections to identify plausible starting materials. The primary disconnections focus on the formation of the carbon-carbon and carbon-nitrogen bonds that constitute the β-amino acid backbone.

Disconnection (a): Cα-Cβ Bond: This disconnection leads to two synthons: a pyrimidin-4-yl(amino)methyl synthon and an acetic acid enolate equivalent. This strategy points towards methods involving the addition of a nucleophilic acetate (B1210297) or malonate equivalent to a pyrimidine-containing imine, such as in a Mannich-type reaction.

Disconnection (b): Cβ-N Bond: Cleavage of the bond between the β-carbon and the amino group suggests a pyrimidine-substituted α,β-unsaturated carbonyl compound and an ammonia (B1221849) equivalent. This is indicative of a conjugate or Michael addition pathway, a common and effective method for β-amino acid synthesis. illinois.edu

Disconnection (c): N-H and Cβ-H Bonds (conceptual): This disconnection relates to multicomponent reactions where the aldehyde, a nitrogen source, and a cyanide or isocyanide source combine in a single pot. This approach, exemplified by the Strecker and Ugi reactions, offers a convergent route to the target structure.

These disconnections form the basis for the classical and stereoselective synthetic routes discussed in the subsequent sections.

Classical Synthetic Routes to β-Amino Acids Bearing Heterocyclic Moieties

Classical approaches provide fundamental and often high-yielding pathways to racemic or diastereomeric mixtures of β-amino acids. These methods are typically robust and can be adapted for a wide range of substrates.

Condensation reactions provide a direct route to constructing the carbon skeleton of the target molecule. A prominent example is a modified Knoevenagel-type condensation. In this approach, pyrimidine-4-carbaldehyde (B152824) is reacted with a source of the C2-propanoic acid unit, such as malonic acid, in the presence of an ammonia source like ammonium (B1175870) acetate. google.com The reaction proceeds through the initial formation of a pyrimidin-4-ylidene propanoic acid intermediate, followed by the conjugate addition of ammonia and subsequent decarboxylation to yield the final β-amino acid.

The general scheme for this one-pot reaction is as follows:

Pyrimidine-4-carbaldehyde + Malonic Acid + Ammonium Acetate → this compound

This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the one-pot procedure. google.com

Table 1: Representative Condensation Reaction for β-Aryl-β-Amino Acid Synthesis

| Aldehyde Precursor | C2 Source | Nitrogen Source | Solvent | Conditions | Product |

| Aromatic Aldehyde | Malonic Acid | Ammonium Acetate | Alcoholic Solvent | Reflux, 6-8 h | 3-Amino-3-arylpropanoic acid |

This table is based on a general procedure for related aryl compounds. google.com

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is one of the most widely used methods for preparing β-amino acids. illinois.edu For the synthesis of this compound, this strategy involves two main steps:

Preparation of the Michael Acceptor: Pyrimidine-4-carbaldehyde can be converted into ethyl 3-(pyrimidin-4-yl)acrylate via a Horner-Wadsworth-Emmons or Wittig reaction with a phosphonate (B1237965) or phosphonium (B103445) ylide, respectively.

Conjugate Addition: The resulting acrylate (B77674) ester then serves as a Michael acceptor. The addition of a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent (e.g., benzylamine), followed by hydrolysis of the ester and any necessary deprotection steps, affords the target β-amino acid.

The use of different amine nucleophiles allows for the synthesis of various N-substituted analogues. This method is highly versatile and generally provides good yields. mdpi.com

Table 2: General Scheme for Michael Addition Approach

| Michael Acceptor | Nitrogen Source | Key Steps |

| Ethyl 3-(pyrimidin-4-yl)acrylate | Ammonia or Benzylamine | 1. Conjugate Addition 2. Ester Hydrolysis 3. Deprotection (if needed) |

Multicomponent reactions (MCRs) offer an efficient approach by combining three or more starting materials in a single reaction vessel to form a complex product.

The Strecker synthesis is a classic MCR for producing α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. medschoolcoach.com A modification for β-amino acids, known as the β-Strecker synthesis, can be envisioned starting from an α,β-unsaturated nitrile. However, a more direct adaptation involves a three-component reaction of pyrimidine-4-carbaldehyde, a nitrogen source, and a nucleophile like trimethylsilyl (B98337) cyanide, which can lead to the corresponding α-aminonitrile precursor. mdpi.comorganic-chemistry.org Subsequent hydrolysis yields the desired amino acid.

The Ugi reaction is a four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the classical Ugi reaction produces α-acylamino amides, modifications can be employed to generate β-amino acid derivatives. For instance, using a β-amino aldehyde or a related substrate could potentially lead to the desired framework, though this is a less common route for this specific target.

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry at the β-carbon is crucial for many applications of chiral β-amino acids. Asymmetric synthesis methods are employed to produce enantiomerically enriched or pure compounds. nih.gov

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an α,β-unsaturated carboxylic acid. thieme-connect.com For the target molecule, this would involve the following sequence:

Preparation of 3-(pyrimidin-4-yl)propenoic acid from pyrimidine-4-carbaldehyde.

Attachment of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to the acid to form a chiral N-enoyl derivative.

Diastereoselective conjugate addition of a nitrogen nucleophile (e.g., from lithium hexamethyldisilazide followed by an aminating agent) to the β-position. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the molecule.

Removal of the chiral auxiliary via hydrolysis to yield the enantiomerically enriched this compound.

This method allows for the synthesis of both enantiomers of the target compound by selecting the appropriate enantiomer of the chiral auxiliary. researchgate.net

Table 3: Chiral Auxiliary-Mediated Synthesis Example

| Chiral Auxiliary | Key Reaction | Stereochemical Control |

| Evans Oxazolidinone | Diastereoselective Conjugate Addition | The auxiliary shields one face of the double bond, directing the nucleophilic attack. |

| (S)-N-tert-butanesulfinyl imine | Stereodivergent Allylation | The sulfinyl group coordinates with reagents to direct the stereochemical outcome. thieme-connect.com |

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Hydrogenation)

The generation of enantiomerically pure β-amino acids, such as this compound, is a pivotal challenge in synthetic chemistry. Asymmetric catalysis offers powerful solutions, enabling the direct formation of chiral centers with high stereocontrol. rsc.orgnih.gov

Organocatalysis: Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of noncanonical amino acids. rsc.org These "metal-free" approaches often mimic biosynthetic pathways and can be applied to construct the chiral backbone of pyrimidine-substituted amino acids. rsc.org For instance, a confined imidodiphosphorimidate (IDPi) has been developed as a catalyst for the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether. nih.govacs.org This method, followed by a simple hydrolytic workup, yields free β²-amino acids in high yields and enantioselectivity. nih.govacs.org The proposed mechanism involves silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), where the chiral catalyst environment dictates the stereochemical outcome of the aminomethylation. nih.govacs.org

Table 1: Representative Organocatalytic Approaches for β-Amino Acid Synthesis

| Catalytic System | Reactants | Key Features | Ref. |

|---|---|---|---|

| Confined Imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetals, Silylated aminomethyl ether | Provides free, unmodified β²-amino acids directly after hydrolysis. Scalable process with catalyst recovery. | nih.govacs.org |

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a cornerstone of industrial and academic synthesis for producing chiral molecules, including amines and amino acids. acs.org The typical approach involves the hydrogenation of a prochiral precursor like an imine or enamine. For the synthesis of this compound, a relevant strategy would be the asymmetric hydrogenation of a corresponding β-enamino ester or a pyrimidine-substituted imino ester. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed. For example, Ir-based catalysts have been used to efficiently hydrogenate N-alkyl imines to provide chiral amines that can be subsequently converted into amino acids. acs.org

Enzymatic Synthesis and Biocatalytic Transformations for Enantiopure Forms

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical synthesis for producing enantiopure compounds.

Kinetic Resolution: Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for this purpose. In a relevant example, the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate were successfully separated via enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted amino ester enantiomer. researchgate.net A similar strategy could be readily applied to a racemic ester of this compound.

Engineered Enzymes for Direct Synthesis: Advances in protein engineering allow for the development of enzymes that can catalyze specific C-C bond-forming reactions. For example, the enzyme UstD has been engineered for decarboxylative aldol (B89426) reactions to produce non-standard amino acids. chemrxiv.org This approach could potentially be adapted to construct the this compound backbone directly in an enantioselective manner by using pyrimidine-4-carboxaldehyde as a substrate. chemrxiv.org

Table 2: Biocatalytic Strategies for Enantiopure Amino Acid Production

| Enzyme Class | Strategy | Substrate Example | Key Advantage | Ref. |

|---|---|---|---|---|

| Lipase (e.g., CAL-A) | Kinetic Resolution | Racemic ethyl 3-amino-3-(aryl)propanoate | High enantioselectivity under mild conditions. | researchgate.net |

De Novo Pyrimidine (B1678525) Ring Formation Strategies Incorporating Amino Acid Backbones

Instead of starting with a pre-formed pyrimidine ring, de novo strategies construct the heterocycle as part of the synthesis, often using an amino acid derivative as a chiral template or building block. This approach ensures the incorporation of the amino acid backbone from an early stage.

A prominent example involves a four-step synthesis of fluorescent pyrimidine-derived α-amino acids starting from an L-aspartic acid derivative. acs.orgnih.gov The key steps are the preparation of a ynone intermediate from a Weinreb amide derived from aspartic acid, followed by a Lewis acid-catalyzed heterocyclization reaction with an amidine to form the pyrimidine ring. acs.orgnih.gov Ytterbium triflate was identified as an effective catalyst for this cyclization, cleanly generating the desired pyrimidine-amino acid conjugate. acs.orgnih.gov This methodology allows for variation of substituents on the pyrimidine ring by choosing different amidine reagents. acs.orgnih.gov

Other metal-catalyzed methods offer modular synthesis of pyrimidines that could incorporate amino acid fragments. An iron(II)-complex, for example, catalyzes the reaction of ketones with amidines to form pyrimidines via a β-C-H bond functionalization pathway. acs.org By using a ketone derived from an amino acid, this method could provide another route to the target structure.

Post-Synthetic Functionalization and Derivatization Strategies

Once this compound is synthesized, its functional groups—the primary amine, the carboxylic acid, and the pyrimidine ring—can be selectively modified to create a diverse library of analogues.

Modification at the Amino Group

The primary amino group is a versatile handle for derivatization. Standard reactions for modifying amino groups include acylation, alkylation, and sulfonylation. nih.gov

Acylation/Amidation: The amino group can be readily acylated using acid chlorides, anhydrides, or activated esters (e.g., succinimidyl esters) to form amides. nih.gov Peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) can be used to couple other carboxylic acids to the amino group, forming peptide-like structures. mdpi.com

Reductive Alkylation: This method introduces alkyl groups while maintaining the basicity of the nitrogen. The reaction of the amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium cyanoborohydride, yields secondary or tertiary amines. nih.gov

Esterification and Amidation at the Carboxyl Group

The carboxylic acid moiety can be converted into esters or amides to modulate properties like solubility, cell permeability, or to serve as a precursor for further reactions. nih.gov

Esterification: The carboxyl group can be converted to an ester, such as a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic catalysis (e.g., sulfuric acid). nih.govmdpi.com This is often done to protect the carboxylic acid during other synthetic steps or to enhance bioavailability. nih.gov

Amidation: Direct amidation of the carboxylic acid with an amine can be achieved using coupling reagents (e.g., EDC, HATU) or through catalytic methods. researchgate.net For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids and N-protected amino acids in refluxing toluene. researchgate.net Another approach uses silane (B1218182) reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in combination with imidazole (B134444) to mediate the amidation of unprotected amino acids with minimal racemization. organic-chemistry.org

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated with a suitable leaving group.

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring bears a good leaving group, such as a halogen, it can be displaced by various nucleophiles. A relevant synthetic example involves the displacement of a 4-chloro substituent on a pyrimidine precursor by an amino group using aqueous ammonia at elevated temperatures. mdpi.orgmdpi.com This highlights a key strategy for introducing or modifying substituents on the pyrimidine core. Other nucleophiles, including alkoxides, thiolates, and amines, can also be employed.

Table 3: Summary of Post-Synthetic Functionalization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| Amino Group | Acylation | Acid chloride, Triethylamine | Amide | mdpi.com |

| Amino Group | Reductive Alkylation | Aldehyde, NaBH₃CN | Secondary/Tertiary Amine | nih.gov |

| Carboxyl Group | Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester | nih.gov |

| Carboxyl Group | Amidation | Amine, TiF₄ (cat.) | Amide | researchgate.net |

| Carboxyl Group | Amidation | Amine, MTFPSCl₂, Imidazole | Amide | organic-chemistry.org |

Chemical Reactivity and Transformations of 3 Amino 3 Pyrimidin 4 Yl Propanoic Acid

Reactions Involving the Amino and Carboxyl Functionalities

The amino acid portion of the molecule is expected to undergo reactions typical for β-amino acids.

The primary amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It is expected to react with a variety of electrophiles. The nucleophilicity of the amine would allow it to participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases. The reactivity can be influenced by the electron-withdrawing nature of the adjacent pyrimidine (B1678525) ring, which might slightly decrease its basicity and nucleophilicity compared to a simple alkyl amine.

The carboxylic acid functionality is a site for reactions with nucleophiles, typically after activation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo Fischer esterification to form the corresponding ester.

Amide Coupling: This is a cornerstone reaction for amino acids. The carboxylic acid can be activated by a variety of coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium (B103445) salts like PyBOP) to form an activated intermediate. This intermediate readily reacts with a primary or secondary amine to form an amide bond. This reactivity is crucial for incorporating this molecule into larger structures like peptides or other amide-containing scaffolds.

As with other amino acids, 3-Amino-3-(pyrimidin-4-yl)propanoic acid can exist as a zwitterion, or inner salt, particularly in neutral aqueous solutions. The acidic carboxylic acid protonates the basic amino group, resulting in a molecule with both a carboxylate anion and an ammonium (B1175870) cation. This dual nature allows it to form salts with both acids and bases. Treatment with a strong acid would protonate the carboxylate and the pyrimidine nitrogens, yielding a cationic species. Conversely, a strong base would deprotonate the ammonium group to yield an anionic species.

Reactivity Profile of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic strongly governs its reactivity.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group (like a halogen) is present on the ring. The positions most activated for nucleophilic attack are C2, C4, and C6, as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atoms. Without an existing leaving group on the pyrimidine ring of the title compound, direct SNAr is not feasible. However, if this molecule were to be synthesized from a pyrimidine precursor bearing a leaving group at the C4 position, this reaction would be a key synthetic step.

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. Such reactions typically require harsh conditions and the presence of electron-donating (activating) substituents on the ring. The C5 position is the most likely site for electrophilic attack, as it is the most electron-rich position in the ring. The amino-substituted propanoic acid group at the C4 position would act as a deactivating group via induction, further hindering electrophilic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrimidine ring of this compound are expected to be very challenging.

Ring-Opening and Ring-Closure Reactions

The pyrimidine ring is an aromatic heterocycle, which generally imparts considerable stability to the structure. wikipedia.org However, under certain conditions, pyrimidine derivatives can undergo ring-opening and ring-closure reactions. These transformations are often synthetically useful for creating different heterocyclic systems or functionalized open-chain compounds. researchgate.net

For this compound, ring-opening would likely require initial disruption of the ring's aromaticity, for instance, through reduction or nucleophilic attack on the electron-deficient carbon atoms (positions 2, 4, and 6). wikipedia.org The amino acid side chain could potentially participate in intramolecular reactions. For example, under specific enzymatic or chemical conditions, the pyrimidine ring can be catabolized. The reductive pathway of pyrimidine degradation involves ring opening to form ureidopropionic acids. umich.edu While specific studies on this compound are not widely documented, analogous reactions in other pyrimidine systems suggest that such transformations are plausible. researchgate.netresearchgate.net

Conversely, ring-closure reactions could be envisioned if the amino acid portion were to be modified. For instance, functionalization of the carboxyl or amino group to introduce a reactive species could lead to an intramolecular cyclization, forming a fused bicyclic system. Such reactions are a common strategy in the synthesis of complex heterocyclic compounds. researchgate.net

Ligand Chemistry and Metal Complex Formation

The structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It possesses multiple potential donor sites for coordination with metal ions: the nitrogen of the amino group, the oxygen atoms of the carboxylate group, and the two nitrogen atoms of the pyrimidine ring. researchgate.net The ability of amino acids to form stable chelate complexes with transition metals is well-established. wikipedia.org

Chelation Modes and Coordination Geometries

Based on its structure, this compound can exhibit several chelation modes.

Bidentate N,O-Chelation: The most common coordination mode for amino acids involves the simultaneous binding of the amino nitrogen and one of the carboxylate oxygens to a metal center. wikipedia.org For this β-amino acid, this would form a stable six-membered chelate ring.

Monodentate Coordination: The ligand could coordinate through the pyrimidine ring nitrogen, the amino group, or the carboxylate group independently, although this is less common than chelation.

Bridging Ligand: The pyrimidine ring's nitrogen atoms (N1 and N3) could act as bridging sites between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. Pyridine-containing amino acids have been shown to form such network structures. researchgate.net

The resulting coordination geometry of the metal complexes—such as octahedral, tetrahedral, or square planar—would be dictated by the specific metal ion, its oxidation state, its coordination number, and the stoichiometry of the complex formed. wikipedia.orgnih.gov

| Potential Donor Sites | Possible Chelation Modes | Resulting Structures |

| Amino (-NH₂) and Carboxylate (-COO⁻) | Bidentate (N,O) | Mononuclear complex with a 6-membered chelate ring |

| Pyrimidine Nitrogens (N1, N3) | Monodentate or Bridging | Mononuclear or Polynuclear complexes/Coordination polymers |

| Combined Chelation | Tridentate (N,O,N') | Mononuclear complex with fused chelate rings |

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques. The coordination of the ligand to a metal ion induces distinct changes in its spectroscopic properties. scirp.org

Infrared (IR) Spectroscopy: Upon complexation, the vibrational frequencies associated with the donor groups are expected to shift. The asymmetric and symmetric stretching vibrations of the carboxylate group (typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively) will change upon coordination. The N-H stretching and bending vibrations of the amino group would also be altered. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scirp.orgheteroletters.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the vicinity of the coordinating atoms will be affected. 1H and 13C NMR signals for the α- and β-carbons and their attached protons would likely experience shifts upon chelation through the amino and carboxylate groups.

UV-Visible Spectroscopy: If the metal ion is a transition element, coordination can result in the appearance of d-d electronic transition bands in the visible region of the spectrum, often imparting color to the complex. Charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also appear, typically in the UV or near-UV region. nih.govmdpi.com

The table below summarizes the expected spectroscopic changes upon complex formation.

| Spectroscopic Technique | Observable Change | Reason |

| Infrared (IR) | Shift in ν(COO⁻), ν(N-H), and δ(N-H) bands. Appearance of new bands in the far-IR region. | Coordination of the carboxylate and amino groups to the metal ion. Formation of M-O and M-N bonds. scirp.org |

| UV-Visible | Appearance of new absorption bands (d-d transitions, charge transfer). Shift in ligand-based π-π* transitions. | Electronic transitions within the metal d-orbitals. Electron transfer between metal and ligand orbitals. nih.govmdpi.com |

| NMR (¹H, ¹³C) | Shift in the resonance signals of nuclei near the coordination sites. | Alteration of the electronic environment of the ligand upon binding to a paramagnetic or diamagnetic metal center. |

Stability and Stoichiometry of Coordination Compounds

The stability of coordination compounds formed with this compound depends on several factors, including the nature of the metal ion, the pH of the solution, and the chelation effect. The formation of the six-membered chelate ring via the amino and carboxylate groups is expected to contribute significantly to the thermodynamic stability of the complexes (the chelate effect).

The stoichiometry of the complexes, representing the metal-to-ligand ratio, will typically be 1:1, 1:2, or 1:3, depending on the charge and preferred coordination number of the metal ion. wikipedia.org For example, a divalent metal ion (M²⁺) like Cu²⁺ or Zn²⁺ might form [M(L)]⁺, [M(L)₂], or even [M(L)₃]⁻ complexes (where L represents the deprotonated ligand).

| Ligand | Metal Ion | log K₁ | log K₂ |

| β-Alanine | Cu²⁺ | 7.27 | 5.83 |

| β-Alanine | Ni²⁺ | 4.60 | 3.45 |

| β-Alanine | Zn²⁺ | 4.65 | 4.10 |

| Histidine | Cu²⁺ | 10.21 | 7.91 |

| Histidine | Ni²⁺ | 8.67 | 6.53 |

| Histidine | Zn²⁺ | 6.52 | 5.63 |

Data is illustrative and sourced from general stability constant databases for analogous compounds to provide context. iupac.org

Theoretical and Computational Investigations of 3 Amino 3 Pyrimidin 4 Yl Propanoic Acid

Conformational Analysis and Energy Landscape Studies

A foundational step in understanding the behavior of a flexible molecule like 3-Amino-3-(pyrimidin-4-yl)propanoic acid is the exploration of its conformational space. Such studies would identify the stable low-energy conformations (conformers) and the energy barriers for interconversion between them. This is crucial as the three-dimensional shape of a molecule dictates its interactions with biological targets and its packing in a solid state.

For analogous amino acids, conformational analysis typically involves systematic searches of the potential energy surface by rotating the single bonds. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature. This information provides a detailed picture of the molecule's flexibility and preferred shapes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies would provide insights into the electronic structure of this compound. Key parameters that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters. For this compound, this would include the theoretical prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted spectra with experimentally obtained data is a powerful method for structure verification and conformational assignment.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| H-2 (pyrimidine) | Data not available | Data not available | C-2 (pyrimidine) | Data not available |

| H-5 (pyrimidine) | Data not available | Data not available | C-4 (pyrimidine) | Data not available |

| H-6 (pyrimidine) | Data not available | Data not available | C-5 (pyrimidine) | Data not available |

| CH (amino acid) | Data not available | Data not available | C-6 (pyrimidine) | Data not available |

| CH2 (propanoic) | Data not available | Data not available | CH (amino acid) | Data not available |

| NH2 | Data not available | Data not available | CH2 (propanoic) | Data not available |

| COOH | Data not available | Data not available | COOH | Data not available |

This table is for illustrative purposes only, as the specific data for this compound is not available in the reviewed literature.

Reaction Pathway Analysis and Transition State Modeling

Should this molecule be involved in chemical reactions, computational methods could be used to model the reaction pathways. This involves locating the transition state structures and calculating the activation energies, providing a deeper understanding of the reaction kinetics and mechanism.

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. By simulating the molecule in an explicit solvent, such as water, one could investigate:

Solvation Structure: How water molecules arrange themselves around the solute.

Hydrogen Bonding: The nature and lifetime of hydrogen bonds between the molecule and the solvent, as well as intramolecular hydrogen bonds.

Conformational Dynamics: How the molecule samples different conformations in solution.

These simulations are crucial for understanding the molecule's behavior in a biologically relevant environment.

Structure-Activity Relationship (SAR) Studies for Mechanistic Prediction

For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate molecular descriptors (calculated from the molecular structure) with their biological activity. While no such studies have been conducted on a series including this compound, this approach would be invaluable for predicting the activity of new derivatives and for understanding the structural features that are important for a particular biological effect.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise information about the chemical environment of atoms within a molecule. For 3-Amino-3-(pyrimidin-4-yl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure and dynamics in solution.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification and purity assessment of this compound.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons (H-2, H-5, and H-6) would appear in the aromatic region, typically downfield due to the deshielding effect of the heteroaromatic ring. The protons of the propanoic acid backbone, specifically the methine proton (α-H) and the diastereotopic methylene (B1212753) protons (β-H), would appear further upfield. The chemical shift of the α-H is influenced by the adjacent amino group and the pyrimidine ring, while the β-protons would likely appear as a complex multiplet due to coupling with the α-H.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display seven unique signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon (C=O) would be the most downfield signal. The carbons of the pyrimidine ring would resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The aliphatic carbons (α-C and β-C) would be found in the upfield region of the spectrum.

Purity assessment is achieved by examining the ¹H NMR spectrum for any unexpected signals, which would indicate the presence of impurities. The integration of the proton signals should correspond to the number of protons in each environment, providing a quantitative measure of purity. The absence of extraneous peaks in the ¹³C NMR spectrum further confirms the sample's homogeneity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | ~9.1 | Singlet (s) |

| H-6 (pyrimidine) | ~8.7 | Doublet (d) |

| H-5 (pyrimidine) | ~7.5 | Doublet (d) |

| α-H (CH-N) | ~4.5 | Triplet (t) or Doublet of Doublets (dd) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acid) | ~175 |

| C-4 (pyrimidine) | ~160 |

| C-6 (pyrimidine) | ~158 |

| C-2 (pyrimidine) | ~152 |

| C-5 (pyrimidine) | ~120 |

| α-C (CH-N) | ~55 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework and spatial arrangement. science.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the α-H and the β-H₂ protons, confirming the propanoic acid backbone. A correlation between the H-5 and H-6 protons of the pyrimidine ring would also be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of each carbon atom that bears protons. mdpi.com For example, the signal for the α-H would show a cross-peak with the signal for the α-C.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. wisc.edu The most definitive correlation for this compound would be a cross-peak between the α-H proton and the C-4 and C-5 carbons of the pyrimidine ring, unequivocally establishing the connection point between the side chain and the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. NOE correlations between the α-H and the H-5 proton of the pyrimidine ring could indicate a specific rotational conformation around the Cα-C4 bond.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | α-H ↔ β-H₂ | Confirms propanoic acid chain connectivity. |

| H-5 ↔ H-6 | Confirms pyrimidine ring connectivity. | |

| HSQC | α-H ↔ α-C | Assigns the α-carbon. |

| β-H₂ ↔ β-C | Assigns the β-carbon. | |

| H-2, H-5, H-6 ↔ C-2, C-5, C-6 | Assigns the protonated pyrimidine carbons. | |

| HMBC | α-H ↔ C-4, C-5, C=O | Connects the side chain to the pyrimidine ring and carboxyl group. |

| β-H₂ ↔ α-C, C=O | Confirms propanoic acid structure. |

Dynamic NMR for Conformational Studies

This compound possesses conformational flexibility due to rotation around the Cα-Cβ and Cα-C4 single bonds. Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) experiments, can provide valuable information on the energy barriers associated with these rotational processes and the populations of different conformers. nih.gov

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the appearance of distinct sets of signals for each populated conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single time-averaged signal. Analysis of these spectral changes can be used to calculate the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange. scirp.org Such studies are crucial for understanding how the molecule behaves in solution and how its three-dimensional shape might influence its interactions with biological systems.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₉N₃O₂). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed, distinguishing it from any other potential isobaric compounds.

Table 4: Calculated Exact Mass for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₇H₁₀N₃O₂⁺ | 168.0768 |

| [M+Na]⁺ (Sodium Adduct) | C₇H₉N₃O₂Na⁺ | 190.0587 |

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. researchgate.net

The fragmentation of protonated this compound is expected to follow pathways characteristic of both amino acids and pyrimidine-containing compounds. nih.gov Common initial fragmentation steps for β-amino acids include the neutral loss of water (H₂O) and the loss of formic acid (HCOOH). Another characteristic fragmentation is the loss of the entire propanoic acid side chain, leading to a protonated pyrimidine ring or a related fragment. Subsequent fragmentation of the pyrimidine ring itself can occur via the loss of small molecules like hydrogen cyanide (HCN). sapub.orgresearchgate.netacs.org Analyzing these specific fragmentation patterns provides definitive confirmation of the compound's structure.

Table 5: Plausible MS/MS Fragmentation of [M+H]⁺ (m/z 168.08) for this compound

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 151.05 | NH₃ | Elimination of the amino group |

| 150.06 | H₂O | Loss of water from the carboxylic acid |

| 122.07 | HCOOH | Loss of formic acid |

| 95.05 | C₃H₅NO₂ | Cleavage of the Cα-C(pyrimidine) bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, these techniques would be expected to identify key functional groups. The carboxylic acid group would exhibit a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. A strong C=O (carbonyl) stretching vibration would be observed around 1725-1700 cm⁻¹. The amino group (-NH₂) would show characteristic N-H stretching vibrations, typically as two bands for a primary amine in the 3500-3300 cm⁻¹ region. C-H stretching vibrations from the pyrimidine ring and the propanoic acid backbone would appear around 3100-2850 cm⁻¹. The pyrimidine ring itself would produce a series of characteristic C=C and C=N stretching vibrations in the fingerprint region (approximately 1600-1400 cm⁻¹).

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=C and C=N stretching vibrations of the pyrimidine ring are typically strong and provide a distinct fingerprint for the heterocyclic system.

Table 1: Expected Infrared and Raman Vibrational Modes for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Vibrational Mode |

| Amino (N-H) | 3500-3300 (medium, two bands) | 3500-3300 (weak) | Stretching |

| Carboxylic Acid (O-H) | 3300-2500 (very broad, strong) | Weak | Stretching |

| Aromatic/Aliphatic C-H | 3100-2850 (medium to weak) | 3100-2850 (strong) | Stretching |

| Carbonyl (C=O) | 1725-1700 (strong) | 1725-1700 (medium) | Stretching |

| Pyrimidine Ring (C=C, C=N) | 1600-1400 (medium to strong) | 1600-1400 (strong) | Stretching |

| Amino (N-H) Bend | 1650-1580 (medium) | Weak | Bending |

| Carboxylic Acid (C-O) | 1320-1210 (medium) | Weak | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring in this compound contains a conjugated π-system, which would lead to characteristic UV absorption bands.

The expected electronic transitions would be π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen of the carbonyl group, are of lower intensity and occur at longer wavelengths. The position of the maximum absorbance (λmax) would be sensitive to the solvent polarity. For comparison, a related compound, 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, exhibits UV absorption maxima at 239 nm and 284 nm in methanol. mdpi.orgmdpi.com It is plausible that this compound would have a similar UV absorption profile due to the presence of the pyrimidine chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Pyrimidine Ring | π → π | ~200-260 |

| Pyrimidine Ring, Carbonyl | n → π | ~270-300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis would reveal the conformation of the propanoic acid side chain relative to the pyrimidine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It is expected that the amino and carboxylic acid groups would be involved in extensive hydrogen bonding networks, potentially forming a zwitterionic structure in the solid state. The pyrimidine ring could also participate in π-π stacking interactions. While specific crystallographic data for this compound is not available, such an analysis would be crucial for understanding its solid-state properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position of the propanoic acid chain, it can exist as two enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for studying these stereoisomers.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are unique to each enantiomer, allowing for the determination of the absolute configuration of a sample by comparing its experimental CD spectrum to that of a known standard or to theoretical predictions. For this compound, the chromophore is the pyrimidine ring, and its electronic transitions would give rise to the observed CD signals.

Mechanistic Aspects of Biological and Biochemical Interactions of 3 Amino 3 Pyrimidin 4 Yl Propanoic Acid

Interaction with Pyrimidine (B1678525) Biosynthesis Pathways

The pyrimidine ring is a fundamental component of nucleotides, essential for the synthesis of DNA, RNA, and various nucleotide-activated molecules. nih.gov The cellular pool of pyrimidines is maintained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler precursors like amino acids and ribose, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. nih.govnih.gov Molecules that are structurally similar to the natural intermediates of these pathways can act as modulators or inhibitors, thereby affecting cellular proliferation and metabolism.

The de novo synthesis of pyrimidines is a highly regulated, multi-step enzymatic process. Key enzymes in this pathway represent critical control points. The initial steps are catalyzed by a multifunctional protein known as CAD, while the fourth step is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). sci-hub.senih.gov DHODH, in particular, is a validated drug target for various diseases, as its inhibition directly curtails the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govembopress.org

As a compound containing a pyrimidine moiety, 3-Amino-3-(pyrimidin-4-yl)propanoic acid could theoretically act as an antimetabolite. Structural analogs of natural substrates can interfere with enzyme function, either by competing for the active site or by allosteric modulation. DHODH inhibitors, for example, are known to be effective anticancer agents because they disrupt the pyrimidine supply required for rapid cell division. sci-hub.seembopress.orgplos.org While direct studies on this compound are not detailed in the provided search results, its pyrimidine structure suggests a potential for interaction with enzymes involved in pyrimidine metabolism.

Table 1: Key Enzymes in Pyrimidine Biosynthesis

| Enzyme Name | Pathway | Function | Potential for Modulation |

|---|---|---|---|

| CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, Dihydroorotase) | De Novo | Catalyzes the first three steps of pyrimidine synthesis. sci-hub.se | A target for metabolic regulation. |

| Dihydroorotate Dehydrogenase (DHODH) | De Novo | Oxidizes dihydroorotate to orotate; linked to the mitochondrial respiratory chain. nih.gov | A major target for inhibitor drugs. nih.govembopress.org |

| UMP Synthase (UMPS) | De Novo | Converts orotate to Uridine Monophosphate (UMP). nih.gov | Essential for the final step of UMP synthesis. |

| Thymidine Kinase (TK) | Salvage | Phosphorylates thymidine to generate thymidine monophosphate (TMP). | Critical for recycling thymidine. |

| Uridine-Cytidine Kinase (UCK) | Salvage | Phosphorylates uridine and cytidine. nih.gov | Key for salvaging uridine and cytidine nucleosides. |

This table summarizes key enzymes in the de novo and salvage pathways of pyrimidine biosynthesis and their general functions.

The balance of intracellular nucleotide pools is critical for cellular homeostasis and genome stability. nih.gov Inhibition of de novo pyrimidine synthesis can lead to a depletion of pyrimidine nucleotides, which in turn can slow or arrest the cell cycle to conserve resources. nih.gov Studies on various organisms have shown that even a partial reduction in the activity of enzymes like aspartate transcarbamoylase can lead to inhibited growth rates. nih.gov

A disequilibrium in the pyrimidine pool can have far-reaching consequences beyond simply halting DNA synthesis. nih.gov For instance, an imbalance can lead to increased replication stress and defects in chromosome segregation. nih.gov If this compound were to inhibit a key enzyme in pyrimidine synthesis, it would be expected to perturb the cellular nucleotide balance. This could manifest as a decrease in UTP and CTP levels, potentially affecting not only nucleic acid synthesis but also processes like glycoprotein and phospholipid synthesis, which require nucleotide-activated precursors. plos.org

Role as a Building Block in Peptidomimetics and Non-Ribosomal Peptide Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. β-amino acids, like this compound, are valuable components in the design of such molecules. scirp.org

Unlike natural α-amino acids, the inclusion of β-amino acids into a peptide chain introduces an extra carbon atom into the backbone. This seemingly minor change has a profound impact on the molecule's conformational flexibility. The altered backbone geometry restricts the range of accessible secondary structures, allowing for the design of peptides with well-defined, stable conformations. scirp.orgrsc.org This principle of conformational constraint is crucial for developing potent and selective ligands, as it can lock a peptide into its biologically active shape.

The defined folding patterns induced by β-amino acids can be exploited to mimic natural secondary structures, such as β-turns and β-hairpins. These motifs are often involved in molecular recognition and protein-protein interactions. While specific studies demonstrating β-hairpin mimicry by peptides containing this compound were not found, the general ability of β-amino acids to form stable, ordered structures is well-established. scirp.orgnih.gov The pyrimidine side chain would further influence the conformational landscape through steric and potential hydrogen-bonding interactions.

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The peptide bonds formed by β-amino acids are generally not recognized by common proteases, rendering the resulting peptidomimetics highly resistant to enzymatic cleavage. scirp.org This enhanced proteolytic stability leads to a longer biological half-life, a key objective in drug design.

The incorporation of a β-amino acid creates a specific conformational bias, favoring certain folded structures over a random coil. rsc.org The nature of the side chain plays a significant role in determining the preferred conformation. For this compound, the bulky and aromatic pyrimidine group would be expected to impose significant steric constraints, further guiding the peptide's three-dimensional structure. Theoretical energy calculations are often employed to predict the low-energy conformations of peptides containing such modified amino acids. scirp.orgrsc.org

Table 2: Properties Conferred by β-Amino Acid Incorporation into Peptides

| Property | Mechanistic Basis | Consequence for Peptidomimetics |

|---|---|---|

| Conformational Constraint | Altered backbone geometry with an additional C-C bond. scirp.org | Leads to more rigid, predictable structures; potential for higher receptor affinity and selectivity. |

| Proteolytic Resistance | Non-natural peptide bond is a poor substrate for proteases. scirp.org | Increased in vivo half-life and improved bioavailability. |

| Secondary Structure Mimicry | Ability to form stable helices, turns, and sheets. nih.gov | Can mimic the bioactive conformation of natural peptides and proteins. |

| Conformational Bias | Specific dihedral angles are energetically favored. rsc.org | Reduces the entropic cost of binding to a biological target. |

This table outlines the general advantages of incorporating β-amino acids into peptide structures for the development of peptidomimetics.

Mechanistic Insights into Enzyme Inhibition and Target Engagement

The structural features of this compound—a pyrimidine ring attached to an amino acid-like scaffold—make it a candidate for an enzyme inhibitor, particularly for enzymes that process pyrimidines or similar heterocyclic substrates.

Mechanism-based inhibitors often act as substrate mimics that bind to an enzyme's active site. Upon binding, the inhibitor can either bind reversibly, competing with the natural substrate, or form a covalent bond with an active site residue, leading to irreversible inactivation. Given its structure, this compound could potentially target an enzyme in the pyrimidine biosynthesis pathway, such as DHODH. nih.gov In such a scenario, the pyrimidine moiety would anchor the molecule in the substrate-binding pocket, allowing the propanoic acid portion to interact with other residues.

Target engagement refers to the direct physical interaction of a molecule with its intended biological target. For an enzyme inhibitor, this involves binding to the enzyme with sufficient affinity and specificity to elicit a biological response. The potency of an inhibitor is often quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). While specific kinetic data for the inhibition of any enzyme by this compound is not available in the search results, its potential as a competitive inhibitor would be evaluated through such kinetic studies. The pyrimidine ring would be a key determinant of its specificity for a particular enzyme active site.

Binding Site Analysis and Substrate Analog Design

The design of substrate analogs is a powerful strategy to probe enzyme active sites and develop potent and selective inhibitors. The structure of this compound, as a β-amino acid, suggests it could act as a mimic of natural amino acid substrates or intermediates. The pyrimidine ring, with its nitrogen atoms, offers potential hydrogen bonding interactions, while the propanoic acid backbone allows for electrostatic and van der Waals contacts within a binding pocket.

In the context of substrate analog design, the pyrimidine moiety can be systematically modified to explore the chemical space around a target's active site. For instance, the position of substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of related compounds. nih.govbenthamdirect.com This principle can be applied to design analogs of this compound with altered steric and electronic properties to map the topology of a putative binding site.

| Modification Site | Potential Interaction | Rationale |

|---|---|---|

| Pyrimidine Ring (N1, N3) | Hydrogen Bond Donor/Acceptor | The nitrogen atoms can form crucial hydrogen bonds with amino acid residues in a protein's active site. |

| Amino Group | Hydrogen Bond Donor, Ionic Interactions | Can interact with negatively charged residues or form hydrogen bonds. |

| Carboxylic Acid Group | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Can form salt bridges with positively charged residues or engage in hydrogen bonding. |

| Propanoic Acid Backbone | Van der Waals Interactions | Provides a flexible scaffold for optimal positioning of functional groups. |

Allosteric Modulation Mechanisms

Allosteric modulation, where a molecule binds to a site distinct from the active site to alter protein function, is an increasingly important concept in drug discovery. While there is no direct evidence of this compound acting as an allosteric modulator, its structural components suggest a potential for such interactions. The pyrimidine ring, in particular, is a common scaffold in molecules known to exhibit allosteric effects on various receptors.

The development of molecules that can fine-tune the activity of a receptor, rather than simply turning it on or off, is a key advantage of allosteric modulators. Future studies could explore the ability of this compound and its derivatives to modulate the activity of G-protein coupled receptors (GPCRs) or other receptor families where allosteric binding sites have been identified.

Investigation of Specific Enzyme Classes (e.g., Metalloenzymes, Kinases, Hydrolases)

The diverse chemical functionalities of this compound make it a candidate for interaction with a variety of enzyme classes.

Metalloenzymes: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid could potentially coordinate with metal ions in the active sites of metalloenzymes. This interaction could lead to inhibition of enzyme activity.

Kinases: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Many approved kinase inhibitors incorporate a pyrimidine ring that mimics the adenine ring of ATP, competing for the ATP-binding site. Computational docking studies of pyrimidine derivatives have shown that they can form key hydrogen bonds with the hinge region of the kinase domain. nih.gov It is plausible that this compound could engage in similar interactions.

Hydrolases: The amino acid portion of the molecule suggests a potential interaction with proteases or other hydrolases. The molecule could act as a substrate mimic or a transition-state analog, leading to competitive inhibition.

Molecular Basis of Recognition by Biological Receptors and Transporters

The recognition of small molecules by biological receptors and transporters is a highly specific process governed by a combination of shape complementarity and intermolecular forces. For this compound, the pyrimidine ring, the amino group, and the carboxylic acid group are all key features that would contribute to its recognition.

Structure-Function Relationships at the Molecular Level

The relationship between the three-dimensional structure of a molecule and its biological function is a fundamental concept in medicinal chemistry. For this compound, several structural features are likely to be critical for its activity.

The spatial arrangement of the amino and carboxyl groups relative to the pyrimidine ring will dictate how the molecule fits into a binding site. The flexibility of the propanoic acid chain allows for conformational adjustments to optimize interactions. The electronic properties of the pyrimidine ring, which can be modulated by substitution, will influence its ability to participate in hydrogen bonding and aromatic interactions.

Structure-activity relationship (SAR) studies on related pyrimidine derivatives have consistently shown that the nature and position of substituents on the pyrimidine ring have a profound impact on their biological activity. nih.govbenthamdirect.comrsc.orghumanjournals.com For example, the introduction of different functional groups can alter the molecule's potency, selectivity, and pharmacokinetic properties. These findings provide a roadmap for the rational design of analogs of this compound with improved biological profiles.

| Structural Feature | Potential Functional Role | Example from Related Compounds |

|---|---|---|

| Pyrimidine Ring | Core scaffold for interaction with target proteins. | Common in kinase inhibitors, mimicking the adenine of ATP. nih.gov |

| Amino Group | Key interaction point, can be a hydrogen bond donor. | Essential for the activity of many amino acid-based drugs. |

| Carboxylic Acid Group | Forms ionic bonds and hydrogen bonds. | Crucial for binding to many enzyme active sites. |

| Stereochemistry at C3 | Can confer stereoselectivity in biological interactions. | Enantiomers of a drug often have different pharmacological activities. |

Applications of 3 Amino 3 Pyrimidin 4 Yl Propanoic Acid As a Chemical Scaffold and Building Block

Scaffold in Medicinal Chemistry Research for Mechanistic Probes

The core structure of 3-Amino-3-(pyrimidin-4-yl)propanoic acid serves as an excellent scaffold in medicinal chemistry. A chemical scaffold is a central framework upon which diverse substituents can be systematically added to explore structure-activity relationships (SAR) and develop compounds with specific biological functions. Derivatives of β-amino acids are increasingly utilized for creating novel therapeutic agents and mechanistic probes to investigate biological processes.

Research on analogous structures highlights the potential of this scaffold. For instance, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for developing novel anticancer and antimicrobial candidates. mdpi.comnih.govresearchgate.netnih.govmdpi.com By modifying the substituents on the amino group and the aromatic ring, researchers have created libraries of compounds with potent biological activities. nih.govresearchgate.net These studies underscore the utility of the 3-aminopropanoic acid core in generating molecules that can interact with specific biological targets.

A closely related compound, 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, which features a fused pyrimidine (B1678525) ring system, is noted for its potential in creating functionalized derivatives. mdpi.commdpi.org These derivatives can be readily coupled to polymers or surfaces, enabling the development of mechanistic probes that carry the functionality of a modified nucleobase. mdpi.commdpi.org This adaptability is crucial for studying interactions in complex biological systems. The pyrimidine ring in this compound offers similar potential for creating targeted probes, where the ring can act as a bioisostere for natural nucleobases or as a key interaction point with a biological target.

Table 1: Examples of 3-Aminopropanoic Acid Derivatives as Scaffolds in Medicinal Chemistry

| Scaffold Derivative | Therapeutic Area of Interest | Key Findings |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Anticancer (Lung Cancer) | Oxime derivatives of this scaffold exhibited low micromolar antiproliferative activity, surpassing the efficacy of cisplatin (B142131) against both drug-sensitive and drug-resistant lung cancer cell lines. mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Antimicrobial | Hydrazone derivatives showed potent, broad-spectrum activity against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.govresearchgate.netnih.gov |

| 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid | Mechanistic Probes/PNA | This functionalized nucleobase analog can be used for the synthesis of base-modified peptide nucleic acids (PNA) and can be coupled to polymers or lipids to create functional materials for biological studies. mdpi.commdpi.org |

Advanced Building Block in Organic Synthesis

Beyond its role as a scaffold, this compound is a valuable building block for constructing more elaborate molecules. Its defined stereochemistry and multiple reaction sites allow for its incorporation into larger structures, including analogues of natural products and complex heterocyclic systems.

Natural products provide the inspiration for a vast number of therapeutic agents. The synthesis of natural product analogues—molecules that retain the core structure of a natural product but with targeted modifications—is a key strategy in drug discovery. mdpi.comrsc.org

The structure of this compound is analogous to parts of various natural products. For example, the related compound 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid is described as a 7-deaza analogue of 3-(adenine-9-yl)propanoic acid, a by-product of the antihypocholesteremic agent eritadenine, which is isolated from the Shiitake mushroom. mdpi.commdpi.org This connection demonstrates how a synthetic building block like a pyrimidinyl-propanoic acid can be used to create analogues of naturally occurring substances to explore their biological activities or improve their properties. The pyrimidine moiety can mimic the purine (B94841) bases found in many bioactive nucleoside analogues, making it a strategic component for creating novel therapeutic candidates.

Amino acids are well-established precursors for the synthesis of a wide variety of complex heterocyclic compounds. nih.gov The functional groups of this compound can participate in cyclization reactions to form new ring systems fused to or incorporating the initial pyrimidine ring.

For instance, the synthesis of fluorescent pyrimidine-derived α-amino acids has been achieved through an ytterbium-catalyzed heterocyclization, showcasing a modern approach to constructing complex pyrimidine systems from amino acid-derived precursors. nih.gov The amino and carboxylic acid groups on the propanoic acid chain can be used as handles to build additional rings, leading to polycyclic systems such as triazepinoquinazolinones. nih.gov The presence of the pyrimidine ring provides a strategic starting point for creating novel, nitrogen-rich heterocyclic architectures, which are a hallmark of many pharmacologically active molecules. nbinno.com

Potential in Catalysis and Chiral Auxiliary Development

The chiral nature of this compound suggests its potential utility in asymmetric synthesis, either as a component of a chiral ligand or as an organocatalyst itself.

Non-proteinogenic α- and β-amino acids are widely used as chiral components in the design of ligands for asymmetric catalysis. nih.gov The amino and carboxylate groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction. The pyrimidine ring in this compound could offer additional coordination sites (the ring nitrogens) or be modified with other ligating groups. This trimodal coordination potential (amino, carboxylate, and pyrimidine nitrogen) could be exploited to create highly structured and effective metal complexes for asymmetric transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major field in organic chemistry. While L-proline is a canonical example, research has shown that other natural and unnatural amino acids possess significant catalytic potential. mdpi.com Amino acids can promote reactions through the formation of transient enamines or iminium ions. Given its structure as a β-amino acid, this compound could potentially catalyze reactions such as aldol (B89426) or Michael additions. The pyrimidine ring could influence the catalytic activity by modulating the electronic properties of the molecule or by participating in non-covalent interactions (e.g., hydrogen bonding) within the transition state, thereby enhancing enantioselectivity.

Furthermore, the general class of chiral amino acids can function as chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.commdpi.com After the desired stereocenter is set, the auxiliary is removed. The defined stereochemistry of this compound makes it a candidate for such applications, guiding the formation of new chiral centers in other molecules.

Integration into Materials Science Research

The unique combination of a pyrimidine ring and an amino acid in a single molecule endows this compound with functionalities that are highly sought after in materials science. The amino acid portion provides sites for polymerization and introduces chirality, while the pyrimidine moiety offers opportunities for hydrogen bonding, metal coordination, and π-π stacking interactions. These features are crucial for creating materials with tailored electronic, optical, and biological properties.

The bifunctional nature of this compound, with its carboxylic acid and amino groups, allows it to act as a monomer in the synthesis of various polymers. It can be incorporated into polymer backbones through condensation polymerization, similar to how natural amino acids form polypeptides.

Research into polymers derived from amino acids has shown their potential in applications such as drug delivery and chiral recognition. The precise synthesis of polymers from N-acryloyl amino acids has been achieved through techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, yielding materials with controlled molecular weights and narrow distributions. rsc.org This level of control is crucial for creating polymers with predictable properties and functions.

The incorporation of the pyrimidine moiety into the polymer chain can impart specific functionalities. For instance, pyrimidine-containing cationic polymers have been synthesized and shown to be effective nanocarriers for DNA and protein delivery. rsc.org These polymers can condense genetic material and proteins into nanoparticles, facilitating their transport into cells. rsc.org The pyrimidine bases within the polymer structure can engage in specific interactions that enhance the stability and delivery efficiency of the cargo.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Technique | Potential Polymer Type | Key Features of Resulting Polymer |

| Condensation Polymerization | Polyamides, Polyesters | Biodegradability, structural similarity to peptides. |

| Ring-Opening Polymerization | Polyesters, Polyamides | Controlled molecular weight and architecture. |

| Controlled Radical Polymerization | Functional Acrylamides | Well-defined structures, stimuli-responsive properties. |

The synthesis of polyether urethanes with pyrimidine rings in the main chain has also been reported, demonstrating improved thermal properties compared to similar polyurethanes without the pyrimidine moiety. tandfonline.com This highlights the potential of incorporating pyrimidine-containing monomers like this compound to enhance the physical properties of a wide range of polymeric materials.

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-organized, functional structures. The pyrimidine ring in this compound is particularly well-suited for directing self-assembly through specific and directional hydrogen bonding, similar to the base pairing observed in DNA. wikipedia.org

Studies on modified amino acid/peptide pyrimidine analogs have demonstrated the formation of "head-to-tail" or "head-to-head" 1D supramolecular polymers in the solid state. researchgate.netrsc.org These assemblies are driven by hydrogen bonding interactions between the carboxylic acid and the aminopyrimidine ring, forming recurrent structural motifs. rsc.org The self-assembly of amino acids and their derivatives can lead to the formation of various nanostructures and functional biomaterials. beilstein-journals.orgd-nb.info

Furthermore, pyrimidine-based cationic amphiphiles have been synthesized and shown to self-assemble into nano-aggregates in aqueous solutions. nih.govacs.org These structures have potential applications in drug and gene delivery. nih.gov The interplay of hydrogen bonding from the pyrimidine moiety and hydrophobic interactions from other parts of the molecule dictates the formation and stability of these supramolecular structures. nih.gov The spontaneous formation of two-dimensional monolayers of purine and pyrimidine bases at solid-liquid interfaces has also been observed, suggesting a role for these structures in prebiotic chemistry and the emergence of life. nih.gov

Table 2: Non-covalent Interactions Involving the Pyrimidine Moiety in Supramolecular Assemblies

| Interaction Type | Description | Potential Application |

| Hydrogen Bonding | Directional interactions between the nitrogen atoms of the pyrimidine ring and hydrogen bond donors. | Formation of gels, liquid crystals, and ordered films. |

| π-π Stacking | Stacking of the aromatic pyrimidine rings. | Development of conductive materials and sensors. |

| Metal Coordination | Coordination of metal ions to the nitrogen atoms of the pyrimidine ring. | Creation of metal-organic frameworks (MOFs) and catalysts. |

The functionalization of inorganic nanoparticles with amino acids is a widely used strategy to improve their stability, reduce toxicity, and impart specific functionalities. nih.govresearchgate.net Coating nanoparticles with amino acids can facilitate their use in biomedical applications, including drug delivery, in vivo imaging, and as antimicrobial agents. nih.gov

While direct functionalization of nanoparticles with this compound is not yet a focus of extensive research, the principles are well-established. The amino acid moiety can anchor the molecule to the nanoparticle surface, while the pyrimidine ring provides a handle for further functionalization or for directing specific interactions with biological targets.

Pyrimidine derivatives have been used in the synthesis of various nanomaterials. For example, they have been incorporated into nano-magnetic catalysts for organic synthesis. researchgate.netmdpi.com The pyrimidine scaffold can also be a key component in the design of fluorescent materials. The synthesis of fluorescent pyrimidine-derived α-amino acids has been reported, where the electronic properties of the pyrimidine ring contribute to the observed fluorescence. acs.org This suggests that this compound could be a valuable building block for creating fluorescent nanoparticles for bioimaging applications.

Table 3: Potential Applications of Nanomaterials Functionalized with this compound

| Nanomaterial Type | Functionalization Strategy | Potential Application |

| Gold Nanoparticles | Thiol linkage to the nanoparticle surface. | Biosensing, targeted drug delivery. |

| Iron Oxide Nanoparticles | Carboxylate binding to the nanoparticle surface. | Magnetic resonance imaging (MRI), hyperthermia. |

| Quantum Dots | Ligand exchange with surface capping agents. | Bioimaging, light-emitting devices. |

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex, functionalized molecules like 3-Amino-3-(pyrimidin-4-yl)propanoic acid often requires multi-step processes. Current research on structurally related compounds, such as 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, involves regioselective N-alkylation of a pyrimidine (B1678525) precursor followed by functional group manipulations. mdpi.commdpi.org Future efforts will likely focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for development include:

Asymmetric Synthesis: Establishing stereoselective methods to produce enantiomerically pure forms of the compound, which is crucial for pharmacological applications.

Biocatalysis: Employing enzymes to catalyze key steps could offer high selectivity and reduce the need for harsh reagents and protecting groups.